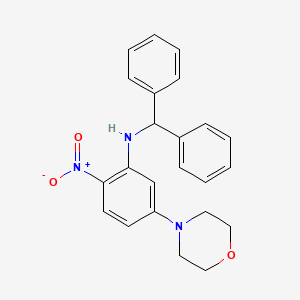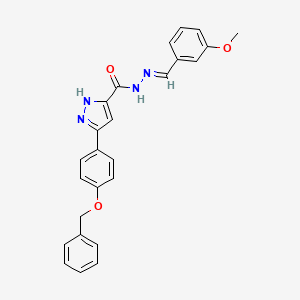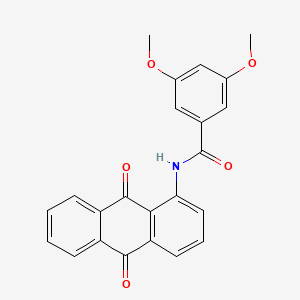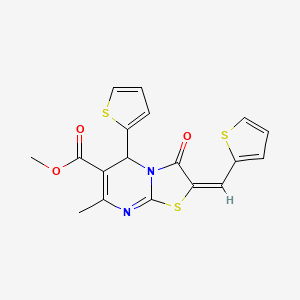
N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of aniline derivatives, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The final step often includes the coupling of the diphenylmethyl group under specific conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and strong acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted anilines, amines, and other derivatives that can be further utilized in synthetic chemistry.
Applications De Recherche Scientifique
N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and diphenylmethyl group contribute to the compound’s ability to bind to specific proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(morpholin-4-yl)-phenyl-methylene-benzenesulfonamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(diphenylmethyl)-5-(morpholin-4-yl)-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and nitro group allows for diverse chemical reactivity, while the diphenylmethyl group enhances its binding affinity to various molecular targets.
Propriétés
Numéro CAS |
330177-52-1 |
|---|---|
Formule moléculaire |
C23H23N3O3 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
N-benzhydryl-5-morpholin-4-yl-2-nitroaniline |
InChI |
InChI=1S/C23H23N3O3/c27-26(28)22-12-11-20(25-13-15-29-16-14-25)17-21(22)24-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23-24H,13-16H2 |
Clé InChI |
GWLXXKFCXCTZJW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11684246.png)
![(5E)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684247.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11684250.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11684257.png)
![4-((Z)-{3-[(2-nitrobenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B11684273.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11684281.png)
![4-[(4-chlorophenyl)carbonyl]-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11684292.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11684298.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11684304.png)

![Butyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11684322.png)

![2-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1-benzothiophen-3-yl 3-bromobenzoate](/img/structure/B11684335.png)
